molecular formula C14H16BrF3 B3155450 4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene CAS No. 800381-60-6

4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene

Cat. No.: B3155450
CAS No.: 800381-60-6
M. Wt: 321.18 g/mol
InChI Key: ZPIIIWNFODYJJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of a bromomethyl group, a cyclohexyl group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene typically involves multiple steps. One common method is the Friedel-Crafts alkylation, where a cyclohexyl group is introduced to the benzene ring. This is followed by bromination to introduce the bromomethyl group. The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethyl radicals .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of catalysts and specific reagents can further improve the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)benzene: Lacks the cyclohexyl and trifluoromethyl groups, making it less complex.

    4-(Trifluoromethyl)benzyl bromide: Similar but lacks the cyclohexyl group.

    1-Cyclohexyl-2-(trifluoromethyl)benzene: Lacks the bromomethyl group.

Uniqueness

4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the bromomethyl group provides a reactive site for further chemical modifications .

Properties

IUPAC Name

4-(bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrF3/c15-9-10-6-7-12(11-4-2-1-3-5-11)13(8-10)14(16,17)18/h6-8,11H,1-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIIIWNFODYJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(C=C(C=C2)CBr)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

800381-60-6
Record name 4-(bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture of (4-cyclohexyl-3-trifluoromethyl-phenyl)-methanol (300 mg, 1.16 mmol) and PPh3 (460 mg, 1.74 mmol) in DCM (5 mL) at 0° C. is added CBr4 (580 mg, 1.74 mmol) dissolved in DCM (2 mL). The reaction is stirred at 0° C. for 1 h followed by concentration. The residue obtained is purified by silica gel chromatography (5% EtOAc in hexanes) to give 4-bromomethyl-1-cyclohexyl-2-trifluoromethyl-benzene as a white solid.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
460 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
580 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene
Reactant of Route 2
4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene
Reactant of Route 3
Reactant of Route 3
4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene
Reactant of Route 4
Reactant of Route 4
4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene
Reactant of Route 5
Reactant of Route 5
4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene
Reactant of Route 6
Reactant of Route 6
4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.